4-Iodo-3-methyl-1-propyl-1H-pyrazole

Physical Properties Thermal Stability Purification Strategy

4-Iodo-3-methyl-1-propyl-1H-pyrazole (CAS 1354704-24-7) is an iodo-substituted pyrazole heterocycle with molecular formula C₇H₁₁IN₂ and molecular weight 250.08 g/mol. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, featuring a 1-propyl chain that enhances lipophilicity (calculated XLogP3 = 2.1) and an iodine atom at the 4-position that provides a reactive handle for cross-coupling and nucleophilic substitution reactions.

Molecular Formula C7H11IN2
Molecular Weight 250.08
CAS No. 1354704-24-7
Cat. No. B3047134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methyl-1-propyl-1H-pyrazole
CAS1354704-24-7
Molecular FormulaC7H11IN2
Molecular Weight250.08
Structural Identifiers
SMILESCCCN1C=C(C(=N1)C)I
InChIInChI=1S/C7H11IN2/c1-3-4-10-5-7(8)6(2)9-10/h5H,3-4H2,1-2H3
InChIKeyGRLRSOADANACRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-methyl-1-propyl-1H-pyrazole (CAS 1354704-24-7) – Procurement-Grade Building Block for Pharmaceutical R&D


4-Iodo-3-methyl-1-propyl-1H-pyrazole (CAS 1354704-24-7) is an iodo-substituted pyrazole heterocycle with molecular formula C₇H₁₁IN₂ and molecular weight 250.08 g/mol . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, featuring a 1-propyl chain that enhances lipophilicity (calculated XLogP3 = 2.1) and an iodine atom at the 4-position that provides a reactive handle for cross-coupling and nucleophilic substitution reactions . The compound is commercially available from multiple vendors at purities of 95–98%, and it is stored under dry, refrigerated (2–8°C) conditions to ensure stability .

Why 4-Iodo-3-methyl-1-propyl-1H-pyrazole Cannot Be Replaced by Other 4-Halo Pyrazoles


Direct substitution of 4-Iodo-3-methyl-1-propyl-1H-pyrazole with its chloro, bromo, or non-halogenated analogs is not chemically equivalent. The iodine atom imparts a significantly larger atomic radius (∼140 pm vs. ∼99 pm for Cl), higher polarizability, and a weaker carbon–halogen bond (C–I bond dissociation energy ≈ 218 kJ/mol vs. C–Cl ≈ 338 kJ/mol), which directly translates into distinct physical properties and reactivity profiles [1][2]. These differences manifest as measurable variations in boiling point, density, and—most critically—reaction kinetics in palladium-catalyzed cross-couplings, where the iodo derivative consistently outperforms its chloro and bromo counterparts. Consequently, selecting the iodo-substituted compound is a deliberate, data-driven decision rather than a matter of interchangeability.

Quantitative Differentiation of 4-Iodo-3-methyl-1-propyl-1H-pyrazole Against Closest Analogs


Boiling Point Elevation: Iodo Derivative Boils 45.6°C Higher Than Chloro Analog

The 4-iodo compound exhibits a predicted boiling point of 267.1 ± 20.0 °C at 760 mmHg, which is 45.6 °C higher than the predicted boiling point of the 4-chloro analog (221.5 ± 20.0 °C) . This substantial difference arises from the higher molecular weight and stronger van der Waals interactions conferred by the iodine substituent.

Physical Properties Thermal Stability Purification Strategy

Density Increase: Iodo Derivative Is 54% Denser Than Chloro Analog

The predicted density of 4-Iodo-3-methyl-1-propyl-1H-pyrazole is 1.69 ± 0.1 g/cm³, which is 54% higher than the density of the 4-chloro analog (1.1 ± 0.1 g/cm³) . This marked increase reflects the substantial mass of the iodine atom (126.9 g/mol) relative to chlorine (35.5 g/mol) and influences the compound's behavior in liquid–liquid extractions, sedimentation, and formulation.

Density Formulation Material Handling

Cross-Coupling Reactivity Advantage: Aryl Iodides React Up to 10³–10⁵× Faster Than Chlorides in Oxidative Addition

While no head-to-head kinetic data for this specific iodo-pyrazole exists, class-level inference from extensive literature on palladium-catalyzed cross-coupling demonstrates that aryl iodides undergo oxidative addition approximately 10³ to 10⁵ times faster than the corresponding aryl chlorides [1][2]. The C–I bond is significantly weaker (bond dissociation energy ≈ 218 kJ/mol) than the C–Cl bond (≈ 338 kJ/mol), enabling milder reaction conditions and higher yields in Suzuki, Heck, and Sonogashira couplings [3].

Cross-Coupling Palladium Catalysis Reaction Kinetics

Molecular Weight and LogP: Iodo Derivative Is 58% Heavier and Equally Lipophilic as Chloro Analog

4-Iodo-3-methyl-1-propyl-1H-pyrazole has a molecular weight of 250.08 g/mol, which is 58% higher than the 4-chloro analog (158.63 g/mol) . Despite this mass difference, both compounds share a calculated XLogP3 of 2.1, indicating that the 1-propyl chain largely governs the lipophilicity . The iodo compound's higher molecular weight may reduce passive membrane permeability in drug discovery contexts, while its larger polarizable surface area (TPSA = 17.8 Ų for both) can enhance halogen bonding interactions with biological targets.

Lipophilicity Drug-likeness Molecular Weight

Optimal Application Scenarios for 4-Iodo-3-methyl-1-propyl-1H-pyrazole Based on Differentiated Properties


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The iodo-substituent at the 4-position enables efficient Suzuki-Miyaura coupling with aryl boronic acids under mild conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 60–80°C). Compared to the corresponding 4-chloro or 4-bromo analogs, the iodo derivative consistently delivers higher yields (often >85% vs. <50% for chloro) and permits lower catalyst loadings (0.5–1 mol% Pd vs. 2–5 mol%) due to the 10³–10⁵× faster oxidative addition rate [1][2]. This makes it the preferred choice for constructing biaryl pharmacophores in lead optimization campaigns.

Agrochemical Research: Synthesis of Herbicidal Pyrazole Amides

4-Iodo-3-methyl-1-propyl-1H-pyrazole serves as a key intermediate for generating pyrazole-4-carboxamides via carbonylation or aminocarbonylation. The high reactivity of the C–I bond facilitates efficient insertion of CO under low pressures (1–5 bar) in the presence of palladium catalysts, a transformation that proceeds sluggishly or fails altogether with the chloro analog [3]. The elevated boiling point (267°C) also provides a wider thermal processing window during solvent removal and purification, reducing the risk of product loss due to volatility.

Materials Science: Halogen Bonding-Directed Crystal Engineering

The iodine atom in 4-Iodo-3-methyl-1-propyl-1H-pyrazole acts as a potent halogen bond donor due to its large polarizability and σ-hole character. In crystal engineering studies, this property can be exploited to control supramolecular assembly and create co-crystals with tunable optoelectronic properties. The 54% higher density relative to the chloro analog also influences packing efficiency and solid-state reactivity, making it a candidate for designing dense, high-refractive-index organic materials [4].

Process Chemistry: Streamlined Scale-Up via Reduced Catalyst Loading

When scaling up cross-coupling reactions to kilogram quantities, the use of 4-Iodo-3-methyl-1-propyl-1H-pyrazole can significantly reduce palladium catalyst costs and simplify post-reaction purification. The 10³–10⁵× faster oxidative addition kinetics allow for catalyst loadings as low as 0.1 mol% in optimized systems, whereas the chloro analog often requires 1–2 mol% Pd and higher temperatures, increasing both raw material and energy expenditures [5]. This economic advantage is magnified in multi-step manufacturing sequences.

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